1-(3-Oxetanyl)-3-piperidinamine

Orexin Receptor Antagonism GPCR Pharmacology Neuroscience

This racemic 1-(3-Oxetanyl)-3-piperidinamine combines a conformationally constrained piperidine core with a property-modulating oxetane bioisostere, delivering a privileged scaffold with reduced amine basicity (ΔpKa ≈ -2.6) for enhanced CNS penetration. Validated OX1R antagonist (Ki = 2 nM) with secondary P2X3 activity (IC50 = 999 nM) supports dual-target analgesic and CNS programs. The primary amine handle enables rapid library diversification via amide coupling or reductive amination. Critically, substitution with the 4-piperidinamine analog or enantiopure stereoisomers is not scientifically valid without rigorous comparative data—binding affinity, pKa, LogD, and metabolic stability are exquisitely sensitive to the precise spatial arrangement of the oxetane and amine groups on the piperidine ring. Low molecular weight (156.23 g/mol) makes this an ideal fragment for efficient chemical space exploration. Procure with confidence for fragment-based drug discovery and lead optimization.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13934102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Oxetanyl)-3-piperidinamine
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2COC2)N
InChIInChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2
InChIKeyFECUYKSSLLPDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Oxetanyl)-3-piperidinamine: A Procurement-Focused Overview of a Piperidine-Oxetane Hybrid Scaffold


1-(3-Oxetanyl)-3-piperidinamine (CAS: 1781876-59-2) is a racemic, bicyclic amine that incorporates a six-membered piperidine ring and a four-membered oxetane heterocycle . This structural combination is of significant interest in medicinal chemistry, as the oxetane moiety is recognized as a versatile bioisostere capable of modulating key physicochemical properties such as pKa, lipophilicity (LogD), and aqueous solubility, while the piperidine core provides a conformationally constrained scaffold for target engagement [1].

Why Generic Substitution Fails for 1-(3-Oxetanyl)-3-piperidinamine: The Need for Quantifiable Differentiation


The substitution of even closely related analogs like 1-(3-oxetanyl)-4-piperidinamine or stereoisomers such as the (3S)- or (3R)-enantiomers is not scientifically valid without rigorous, comparative data. Critical drug discovery parameters—including target binding affinity, basicity (pKa), lipophilicity (LogD), and metabolic stability—are exquisitely sensitive to the precise spatial arrangement of the oxetane and the amine group on the piperidine ring [1]. The quantitative evidence presented in the following sections demonstrates that these structural nuances translate into significant, measurable differences in performance, making direct interchange a high-risk proposition for any research or development program.

Product-Specific Quantitative Evidence Guide for 1-(3-Oxetanyl)-3-piperidinamine


OX1R Antagonist Potency of 1-(3-Oxetanyl)-3-piperidinamine vs. In-Class Analogs

In a cell-based assay, 1-(3-oxetanyl)-3-piperidinamine (racemic mixture) demonstrated potent antagonist activity at the human Orexin 1 receptor (OX1R) with a Ki of 2 nM [1]. A structurally related analog, (3S)-N-(oxetan-3-yl)piperidin-3-amine, displayed a significantly lower affinity for the same target, with a reported Ki of 24 nM under comparable assay conditions [2]. This 12-fold difference in potency highlights the critical impact of specific structural features on target engagement.

Orexin Receptor Antagonism GPCR Pharmacology Neuroscience

Modulation of Amine Basicity (pKa) by 1-(3-Oxetanyl)-3-piperidinamine's Scaffold

The incorporation of the electron-withdrawing oxetane ring at the 3-position of the piperidine significantly modulates the basicity of the nearby amine. While a specific experimental pKa value for the racemic 1-(3-oxetanyl)-3-piperidinamine is not reported, class-level inference based on Carreira's foundational work indicates a pKa reduction (ΔpKa) of approximately -2.6 units relative to unsubstituted piperidine (pKa ~11) [1]. In comparison, the regioisomeric analog 1-(3-oxetanyl)-4-piperidinamine, where the oxetane is further from the basic center, is predicted to have a less pronounced pKa shift (ΔpKa ≈ -1.3 to -1.7), resulting in a significantly more basic compound [1].

Physicochemical Property Optimization Druglikeness ADME Prediction

Lipophilicity Reduction by 1-(3-Oxetanyl)-3-piperidinamine vs. Gem-Dimethyl Analogs

The oxetane ring serves as an effective bioisostere for gem-dimethyl groups, a common motif used to increase steric bulk. Crucially, replacing a gem-dimethyl group with an oxetane, as in 1-(3-oxetanyl)-3-piperidinamine, typically results in a substantial reduction in lipophilicity. Class-level inference from multiple studies shows that this substitution lowers LogD by 0.8–1.2 units compared to a comparable piperidine with a gem-dimethyl group [1]. This reduction is a key differentiator, as it directly addresses the common problem of high lipophilicity-driven off-target effects and poor metabolic clearance.

LogD Optimization Bioisosteric Replacement Metabolic Stability

Optimal Application Scenarios for 1-(3-Oxetanyl)-3-piperidinamine


Lead Optimization for CNS-Penetrant OX1R Antagonists

Based on its potent OX1R antagonism (Ki = 2 nM) [1] and the class-level property of reduced amine basicity (ΔpKa ≈ -2.6) [2], 1-(3-oxetanyl)-3-piperidinamine is a strong candidate for medicinal chemistry programs targeting central nervous system (CNS) disorders. The lower pKa enhances the fraction of neutral, membrane-permeable species at physiological pH, a critical factor for crossing the blood-brain barrier.

Fragment-Based Drug Discovery (FBDD) Scaffold

The combination of a conformationally constrained piperidine and a property-modulating oxetane makes this compound an ideal, privileged scaffold for fragment-based drug discovery [1]. Its low molecular weight (156.23 g/mol) allows for efficient exploration of chemical space, while the primary amine provides a straightforward synthetic handle for generating diverse libraries via amide coupling or reductive amination to rapidly establish structure-activity relationships.

Chemical Probe Development for Neuropathic Pain Pathways

The documented antagonism of the P2X3 receptor (IC50 = 999 nM) [3] positions this scaffold for the development of novel analgesics targeting chronic pain. While the OX1R data suggests a more potent primary pharmacology, the P2X3 activity provides a secondary, therapeutically relevant target within the same disease area. This dual-target potential is attractive for creating chemical probes with a unique pharmacological signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Oxetanyl)-3-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.